molecular formula C11H14N4O B1481582 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097969-63-4

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No.: B1481582
CAS No.: 2097969-63-4
M. Wt: 218.26 g/mol
InChI Key: KHIZBTZIGUVOQZ-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to interact with enzymes such as succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . The interaction with succinate dehydrogenase involves binding to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death process, by activating apoptotic signaling pathways . It also affects gene expression by upregulating or downregulating specific genes involved in cell proliferation and survival . Furthermore, this compound alters cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For instance, the binding of this compound to succinate dehydrogenase results in the inhibition of the enzyme’s activity, disrupting the tricarboxylic acid cycle and affecting cellular energy production . Additionally, this compound can act as an inhibitor or activator of various signaling proteins, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods . It is susceptible to degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have revealed that prolonged exposure to this compound can result in sustained inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, it interacts with other metabolic enzymes, affecting their activity and influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, leading to localized effects on cellular function . The interaction with transporters and binding proteins influences the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications . The localization to these compartments allows this compound to interact with specific biomolecules and exert its effects on cellular processes .

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-11(16)9-6-10-14(4-5-15(10)13-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIZBTZIGUVOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.